Studies have shown that Supinoxin can significantly inhibit the growth of various cancer cell lines, including those resistant to conventional treatments []. This makes Supinoxin a promising candidate for developing new therapies that can overcome drug resistance, a major challenge in cancer treatment.
Research suggests that Supinoxin may work synergistically with existing anticancer drugs, such as paclitaxel, doxorubicin, gemcitabine, fluorouracil, and cisplatin []. This means that Supinoxin could potentially enhance the effectiveness of these drugs while reducing their side effects.
A recent study developed a validated method to quantify Supinoxin in rat plasma []. This method is crucial for pharmacokinetic studies, which aim to understand how Supinoxin behaves in the body, including its absorption, distribution, metabolism, and excretion. Pharmacokinetic data is essential for determining safe and effective dosing regimens in future clinical trials.